N-(1-methylbenzimidazol-5-yl)cyclohexanecarboxamide
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Overview
Description
N-(1-methylbenzimidazol-5-yl)cyclohexanecarboxamide is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, anticancer, antiviral, and antiparasitic activities . The structure of this compound consists of a benzimidazole ring fused to a cyclohexane carboxamide group, making it a unique and potentially valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylbenzimidazol-5-yl)cyclohexanecarboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . One common method includes the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated and reacted with cyclohexanecarboxylic acid to yield the final product .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1-methylbenzimidazol-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield benzimidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
N-(1-methylbenzimidazol-5-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-methylbenzimidazol-5-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, which can lead to their therapeutic effects. For example, they can inhibit tubulin polymerization, leading to anticancer activity, or inhibit microbial enzymes, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
N-(1-methyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide: A closely related compound with a different substitution pattern.
N-(1-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide: A similar compound with a pyrazole ring instead of a benzimidazole ring
Uniqueness
N-(1-methylbenzimidazol-5-yl)cyclohexanecarboxamide is unique due to its specific substitution pattern and the presence of both benzimidazole and cyclohexanecarboxamide groups.
Properties
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18-10-16-13-9-12(7-8-14(13)18)17-15(19)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNTWBTXMKGDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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